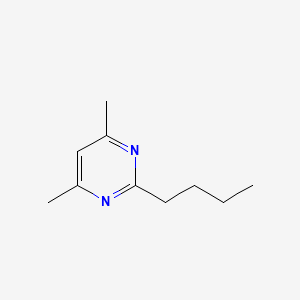

2-Butyl-4,6-dimethylpyrimidine

Description

2-Butyl-4,6-dimethylpyrimidine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its structure features a butyl group at the 2-position and methyl groups at the 4- and 6-positions. This substitution pattern confers unique physicochemical properties, such as increased lipophilicity compared to smaller alkyl or polar substituents, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

68290-83-5 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-butyl-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C10H16N2/c1-4-5-6-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3 |

InChI Key |

UYCIONBYDMHAGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between butylamine and 4,6-dimethyl-2-chloropyrimidine in the presence of a base like sodium hydride can yield the desired compound. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the butyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butyl-4,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Pyrimidine derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Butyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The butyl group enhances hydrophobic interactions compared to amino (-NH₂) or mercapto (-SH) groups, which are more polar. This property may improve membrane permeability in drug design.

- Steric Effects : The bulky butyl group at C2 could hinder hydrogen bonding or coordination compared to smaller substituents like -NH₂ .

Reactivity and Chemical Behavior

Co-Crystal vs. Salt Formation (vs. 2-Amino-4,6-dimethylpyrimidine)

- 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac via hydrogen bonding (carboxylic acid∙∙∙N interactions) despite nitrogen charge (-287 kJ/mol) being insufficient to deprotonate diclofenac .

- This compound : The electron-donating butyl group reduces nitrogen's basicity compared to -NH₂, likely favoring weaker hydrogen bonds or van der Waals interactions in co-crystals.

Coordination Chemistry (vs. 2-Amino-4,6-dimethylpyrimidine)

- 2-Amino-4,6-dimethylpyrimidine: Used in organometallic single-molecule magnets (SMMs) with Dy³⁺ ions. The amino group facilitates metal coordination .

- This compound : The lack of a lone pair (compared to -NH₂) and steric bulk may limit its utility in coordination chemistry.

Physical Properties

Solubility and Stability

Thermal Stability

Pharmaceuticals and Agrochemicals

- 2-Amino-4,6-dimethylpyrimidine: Intermediate for sulfamethazine (antibiotic) and thiophene sulfonylurea herbicides .

- 2-Mercapto-4,6-dimethylpyrimidine : Used in Boc-protection strategies for peptide synthesis .

- This compound: Potential applications in lipid-based drug formulations or as a surfactant due to its amphiphilic structure.

Material Science

- 2-Amino-4,6-dimethylpyrimidine: Key ligand in SMMs for spintronics .

- This compound: Limited utility in materials due to weak coordination capacity.

Biological Activity

2-Butyl-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, chemical properties, biological effects, and applications in various fields.

Molecular Characteristics:

- CAS Number: 68290-83-5

- Molecular Formula: C10H16N2

- Molecular Weight: 164.25 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| CAS No. | 68290-83-5 |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H16N2/c1-4-5-6-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3 |

Synthesis

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving butylamine and 4,6-dimethyl-2-chloropyrimidine in the presence of bases like sodium hydride. The reaction typically occurs in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in DMF for nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Properties

Studies have shown that compounds similar to this compound possess cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action may involve the inhibition of tubulin polymerization and interference with DNA replication processes .

Case Study: Cytotoxicity Analysis

A comparative study evaluated the cytotoxic effects of various pyrimidine derivatives on A549 cells using assays that measured cell proliferation and apoptosis. Results indicated significant cytotoxicity linked to specific structural features of the compounds tested .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain to be fully elucidated .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activity and influence cellular pathways related to growth and apoptosis.

Applications in Research and Industry

Due to its versatile chemical properties, this compound is utilized in various applications:

- Chemical Synthesis: Acts as a building block for more complex pyrimidine derivatives.

- Pharmaceutical Development: Explored for potential therapeutic applications against cancer and infectious diseases.

- Agrochemicals: Used in the formulation of pesticides and herbicides due to its biological activity.

Comparison with Related Compounds

To highlight its uniqueness, a comparison with similar compounds can provide insights into its specific biological activities:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Amino group at position 2 | Anticancer properties |

| 4,6-Dimethyl-2-phenylpyrimidine | Phenyl group at position 2 | Enhanced antimicrobial activity |

| This compound | Butyl group at position 2 | Unique steric/electronic properties affecting bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.